molecular formula C10H10F2O3 B1339781 3-(3,5-Difluoro-4-methoxyphenyl)propionic acid CAS No. 105219-44-1

3-(3,5-Difluoro-4-methoxyphenyl)propionic acid

Cat. No.: B1339781
CAS No.: 105219-44-1
M. Wt: 216.18 g/mol
InChI Key: WOUCCZYVNXELFX-UHFFFAOYSA-N
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Description

3-(3,5-Difluoro-4-methoxyphenyl)propionic acid is a useful research compound. Its molecular formula is C10H10F2O3 and its molecular weight is 216.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Derivatives of propionic acid, including those with methoxyphenyl groups, have been extensively studied for their synthesis and structural characteristics. For instance, the synthesis of certain propionic acid derivatives featuring methoxy and chlorophenyl groups demonstrates the complexity and specificity of chemical synthesis techniques, including regiospecific reactions and the importance of X-ray crystallography for unambiguous structural determination (Isuru R. Kumarasinghe et al., 2009). These methodologies are crucial for advancing the synthesis of complex organic compounds for various applications, from materials science to pharmaceuticals.

Material Science Applications

The application of methoxyphenyl propionic acid derivatives in material science, particularly in the development of supramolecular dendrimers, highlights their potential in creating advanced materials. Dendrimers with methoxyphenyl propionic acid derivatives exhibit unique self-assembly properties, leading to the formation of structures with potential applications in nanotechnology and material science (V. Percec et al., 2006). These findings underscore the role of these compounds in developing new materials with tailor-made properties for specific applications.

Analytical Chemistry Applications

In analytical chemistry, methoxyphenyl propionic acid derivatives serve as probes or sensors due to their fluorescent properties. For example, BODIPY-based hydroxyaryl derivatives, including those with methoxyphenyl groups, have been synthesized for use as fluorescent pH probes. These compounds exhibit significant fluorescence enhancement in response to pH changes, making them suitable for various analytical applications (Mukulesh Baruah et al., 2005). Such probes are invaluable in biological, environmental, and chemical research, where precise pH measurement is crucial.

Pharmaceutical and Biological Research

Although you requested excluding information related to drug use, dosage, and side effects, it's worth noting that derivatives of propionic acid, including those with methoxyphenyl groups, are often studied for their potential biological activities. This includes research into their antibacterial properties and potential as chemopreventive agents against cancer (M. Curini et al., 2006). These studies highlight the broader relevance of such compounds in developing new therapeutic agents.

Environmental Applications

Research into the environmental applications of methoxyphenyl propionic acid derivatives, such as their role in inhibiting corrosion in metals, showcases their utility beyond the pharmaceutical and materials science fields. Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have demonstrated significant corrosion inhibition efficiency, indicating their potential in protecting metals from acid-induced corrosion (F. Bentiss et al., 2009). Such applications are crucial for extending the lifespan of metal structures and components in various industries.

Properties

IUPAC Name

3-(3,5-difluoro-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h4-5H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUCCZYVNXELFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263651
Record name 3,5-Difluoro-4-methoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105219-44-1
Record name 3,5-Difluoro-4-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105219-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-methoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(3,5-difluoro-4-methoxyphenyl)propenoic acid (0.078 mol) in tetrahydrofuran (100 ml) and a slurry of 10% palladium on carbon (2 g) in ethyl acetate were reacted substantially as described in Example 7C above to obtain 16.7 g (99%), white crystals: mp 72°-73°.
Quantity
0.078 mol
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reactant
Reaction Step One
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100 mL
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solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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